2,3-Dihydroxypropyl benzoate

Catalog No.
S1905263
CAS No.
3376-59-8
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxypropyl benzoate

CAS Number

3376-59-8

Product Name

2,3-Dihydroxypropyl benzoate

IUPAC Name

2,3-dihydroxypropyl benzoate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2

InChI Key

SFCPXHKCMRZQAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)O

2,3-Dihydroxypropyl benzoate is an ester derived from benzoic acid and glycerol. It is characterized by the presence of two hydroxyl groups on the propane chain, making it a diol. This compound has garnered attention in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical structure and properties.

The chemical behavior of 2,3-dihydroxypropyl benzoate can be illustrated through several reactions:

  • Esterification: It can be synthesized through the esterification of benzoic acid with glycerol under acidic conditions.
  • Transesterification: This compound can participate in transesterification reactions, where it reacts with other alcohols to form new esters.
  • Oxidation: The hydroxyl groups in 2,3-dihydroxypropyl benzoate can undergo oxidation to form corresponding carbonyl compounds.

Research indicates that 2,3-dihydroxypropyl benzoate exhibits various biological activities. It has been studied for its potential antimicrobial properties and as a precursor for biologically active compounds. Its diol structure allows it to interact with biological molecules, potentially influencing metabolic pathways.

Several synthesis methods have been developed for 2,3-dihydroxypropyl benzoate:

  • Direct Esterification: This involves the reaction of benzoic acid with glycerol in the presence of an acid catalyst, typically yielding high purity and good yields .
  • Oxidative Esterification: A more complex method involves the use of nitrogen heterocyclic carbene catalysts to facilitate the reaction between epoxides and aryl aldehydes, leading to optically pure derivatives .
  • Enzymatic Methods: Enzyme-catalyzed processes have also been explored, which offer milder reaction conditions and higher specificity .

2,3-Dihydroxypropyl benzoate finds applications across various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs.
  • Cosmetics: Its moisturizing properties make it suitable for skincare formulations.
  • Food Industry: Acts as a flavoring agent or preservative.
  • Polymer Chemistry: Serves as a building block for polyesters and other polymeric materials.

Studies on the interactions of 2,3-dihydroxypropyl benzoate with other compounds reveal its potential in drug formulation and delivery systems. Its ability to form hydrogen bonds due to the hydroxyl groups enhances its solubility in aqueous environments, making it a favorable candidate for formulations targeting specific biological pathways.

Several compounds share structural similarities with 2,3-dihydroxypropyl benzoate. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxypropyl benzoateOne hydroxyl groupSimpler structure; less hydrophilic
1-Glyceryl benzoateGlycerol backbone with one hydroxyl groupMore hydrophilic; used primarily in food industry
4-Hydroxybenzoic acidAromatic compound with one hydroxyl groupLacks aliphatic chain; used as a preservative
2,4-Dihydroxybenzoic acidTwo hydroxyl groups on the aromatic ringStronger acidity; used in pharmaceuticals

2,3-Dihydroxypropyl benzoate stands out due to its dual hydroxyl groups positioned on the propylene chain, which enhances its reactivity and versatility compared to similar compounds.

XLogP3

1

Dates

Modify: 2023-08-16

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